molecular formula C11H12N2O B8634121 7-Propyl-[1,8]naphthyridin-4-ol

7-Propyl-[1,8]naphthyridin-4-ol

Cat. No.: B8634121
M. Wt: 188.23 g/mol
InChI Key: DZBWXTCGVMUFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Propyl-[1,8]naphthyridin-4-ol is a substituted 1,8-naphthyridine derivative characterized by a hydroxyl group at position 4 and a propyl group at position 5. The propyl substituent likely influences solubility, reactivity, and biological activity compared to other alkyl or aryl analogs.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

7-propyl-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C11H12N2O/c1-2-3-8-4-5-9-10(14)6-7-12-11(9)13-8/h4-7H,2-3H2,1H3,(H,12,13,14)

InChI Key

DZBWXTCGVMUFLG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C1)C(=O)C=CN2

Origin of Product

United States

Comparison with Similar Compounds

Cytotoxic and Antioxidant Activity

  • Carbohydrazide derivatives (e.g., Compound 15): Exhibit potent cytotoxicity against Ehrlich Ascites Carcinoma (IC₅₀ = 12 µM) and antioxidant activity (IC₅₀ = 18 µM) due to pyrazole and quinazolone moieties .
  • 7-Methyl-phenyl derivatives (e.g., 3g): Limited direct biological data, but related 1,8-naphthyridines show activity modulated by substituent lipophilicity and hydrogen-bonding capacity .

Key Research Findings and Implications

Synthetic Challenges : Propyl substituents require optimized cyclization conditions to avoid steric hindrance, as seen in halogenated analog syntheses .

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